![molecular formula C19H14ClN3O6S B2976975 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate CAS No. 877636-59-4](/img/structure/B2976975.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
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Description
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C19H14ClN3O6S and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the sulfonamide group in its structure suggests that it could be effective against bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell growth and replication .
Anthelmintic Activity
The anthelmintic properties of this compound have been evaluated, particularly its effectiveness against earthworms, which are used as a model for parasitic worms in humans and animals. The study of such compounds can lead to the development of new treatments for parasitic infections .
Azo Dye Ligand for Metal Complexes
Azo dyes, which contain the azo group (N=N), are known to act as chelating agents that can form stable complexes with metal ions. This compound’s ability to bind with metals like Ni(II), Cu(II), and Zn(II) makes it valuable in the synthesis of metal complexes with potential applications in catalysis, dyeing, and pigmentation .
Sirtuin 2 Inhibition
Sirtuin 2 (SIRT2) is an enzyme involved in various biological processes, including cell cycle regulation and inflammation. Dysregulation of SIRT2 is linked to several diseases, including cancer. Derivatives of this compound have shown potent inhibitory effects on SIRT2, which could be beneficial in developing new cancer therapies .
Synthesis of Novel Azo Dye Derivatives
The compound’s structure allows for the synthesis of new heterocyclic-based azo dye derivatives. These derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. They also have potential applications in drug design .
Drug Design and Novel Mechanisms of Action
The compound’s ability to form complexes with metals extends the landscape of drug design, enabling novel mechanisms of action. This could be particularly useful in the development of new drugs to combat resistant human pathogens, which is a major issue in antimicrobial therapy .
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O6S/c1-10-5-11(2)22-19(21-10)30-9-13-7-16(24)17(8-28-13)29-18(25)12-3-4-14(20)15(6-12)23(26)27/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCAPKEYMWZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
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